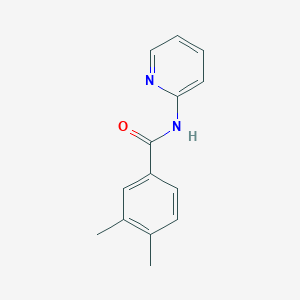
3,4-dimethyl-N-pyridin-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methyl groups at the 3 and 4 positions and a pyridin-2-yl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with pyridin-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 3,4-dimethyl-N-(pyridin-2-yl)benzamide can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include crystallization, distillation, and filtration to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
3,4-Dimethyl-N-(pyridin-2-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of anti-tubercular agents. It has been evaluated for its activity against Mycobacterium tuberculosis and found to exhibit significant inhibitory effects.
Biological Studies: The compound has been studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its binding affinity and specificity.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the function of key enzymes involved in the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell death . The pyridin-2-yl group plays a crucial role in binding to the active site of the target enzyme, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
Uniqueness
3,4-Dimethyl-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct physicochemical properties and biological activities The presence of the pyridin-2-yl group enhances its binding affinity to target enzymes, making it a valuable scaffold for drug design
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3,4-dimethyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-6-7-12(9-11(10)2)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
AQQVLXMXNOKDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















